molecular formula C21H28ClN3 B1627009 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride CAS No. 75859-05-1

9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride

Cat. No.: B1627009
CAS No.: 75859-05-1
M. Wt: 357.9 g/mol
InChI Key: WNFWEJQIMFWVCQ-OKZTUQRJSA-N
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Description

9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride is a small molecule compound known for its potential applications in various fields, including medicinal chemistry and cancer research. This compound is characterized by its unique structure, which includes a carbazole core linked to a piperazine moiety through a propyl chain. It is often studied for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Fischer indole synthesis or the Borsche-Drechsel cyclization.

    Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, where the carbazole is reacted with a suitable propyl halide under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is then attached to the propyl chain through nucleophilic substitution reactions, often using 3,5-dimethylpiperazine as the nucleophile.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carbazole-9-carboxylic acid derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are implicated in various cellular processes, including apoptosis and angiogenesis. By binding to these receptors, the compound can induce cell death in cancer cells and inhibit the formation of new blood vessels, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Methylpiperazin-1-yl)propyl]-1H-indole
  • 9H-Carbazole, 9-[3-[(3S,5R)-3,5-dimethyl-1-piperazinyl]propyl]
  • 9H-Carbazole, 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]

Uniqueness

9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride is unique due to its dual action mechanism, which allows it to both induce apoptosis and inhibit angiogenesis. This dual functionality makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds that may only possess one of these activities .

Properties

CAS No.

75859-05-1

Molecular Formula

C21H28ClN3

Molecular Weight

357.9 g/mol

IUPAC Name

9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride

InChI

InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+;

InChI Key

WNFWEJQIMFWVCQ-OKZTUQRJSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl

SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl

Canonical SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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